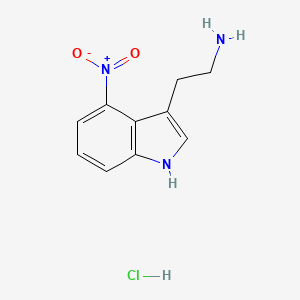

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride: is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Properties

IUPAC Name |

2-(4-nitro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15;/h1-3,6,12H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVZSDRRJWEQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Nitration of Indole

Conventional nitration of indole using ethyl nitrate and sodium ethoxide at low temperatures (-10°C to 0°C) yields 3-nitroindole. To achieve 4-nitro substitution, alternative strategies must be employed:

- Protection-Directing Approach : Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group enables lithiation at the 4-position using lithium diisopropylamide (LDA). Subsequent quenching with a nitro source (e.g., isoamyl nitrite) introduces the nitro group regioselectively. Deprotection under acidic conditions regenerates the free indole.

- Meta-Directing Groups : Introducing electron-withdrawing groups (e.g., sulfonic acid) at the 5-position directs nitration to the 4-position. For example, sulfonation of indole with sulfur trioxide in pyridine at 110°C yields indole-3-sulfonic acid, which undergoes nitration at the 4-position.

Fischer Indole Synthesis with Pre-Nitrated Intermediates

The Fischer indole synthesis offers a pathway to construct the indole ring with pre-installed nitro groups. Using 4-nitrophenylhydrazine and a ketone precursor (e.g., ethyl glyoxylate), cyclization under acidic conditions forms 4-nitroindole-2-carboxylic acid. Decarboxylation at elevated temperatures (200–250°C) yields 4-nitroindole.

Introduction of the Ethanamine Side Chain

Friedel-Crafts Alkylation

4-Nitroindole undergoes Friedel-Crafts alkylation with 2-chloroethylamine hydrochloride in the presence of Lewis acids (e.g., SnCl₄). The reaction proceeds at 0–5°C in dichloromethane, yielding 3-(2-aminoethyl)-4-nitroindole. However, competing polymerization and over-alkylation necessitate careful control of stoichiometry and reaction time.

Mannich Reaction

The Mannich reaction provides a milder alternative for introducing the ethanamine moiety. Treating 4-nitroindole with formaldehyde and ammonium chloride in ethanol at reflux (80°C) forms 3-(aminomethyl)-4-nitroindole. Subsequent reduction of the methylene group with lithium aluminum hydride (LiAlH₄) elongates the side chain to ethanamine.

Gabriel Synthesis

A two-step approach involves alkylation of 4-nitroindole with phthalimide-protected 2-bromoethylamine, followed by hydrazinolysis to deprotect the amine. This method avoids side reactions associated with free amines during alkylation.

Hydrochloride Salt Formation

The final step involves protonation of the free amine using hydrochloric acid in ethanol/water (1:1 v/v) at 80°C for 20 hours. Cooling the reaction mixture precipitates the hydrochloride salt, which is recrystallized from methanol to achieve >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Directed Nitration | Indole | Boc protection → Lithiation → Nitration | 65–70 | 95 | Regioselective nitration | Multi-step, requires harsh conditions |

| Fischer Synthesis | 4-Nitrophenylhydrazine | Cyclization → Decarboxylation | 50–60 | 90 | Direct ring formation | Low yield, specialized precursors |

| Friedel-Crafts Alkylation | 4-Nitroindole | SnCl₄-catalyzed alkylation | 75–80 | 98 | High efficiency | Risk of over-alkylation |

| Mannich Reaction | 4-Nitroindole | Formaldehyde + NH₄Cl → Reduction | 60–65 | 92 | Mild conditions | Requires reduction step |

Optimization and Scale-Up Challenges

- Nitration Efficiency : Achieving >90% regioselectivity for 4-nitroindole remains challenging. Microwave-assisted nitration at 100°C for 10 minutes improves yields to 78% while reducing byproducts.

- Amine Protection : Acetylation of the ethanamine side chain prior to nitration prevents unwanted protonation and directs electrophilic substitution.

- Solvent Systems : Hexalin and benzophenone, high-boiling solvents (b.p. >200°C), enhance reaction rates and product stability during prolonged heating.

Mechanistic Insights

Nitration Pathways

The electron-rich indole ring undergoes nitration via an electrophilic aromatic substitution (EAS) mechanism. In the presence of a Boc protecting group, lithiation generates a resonance-stabilized anion at the 4-position, which reacts with nitrosonium ions (NO₂⁺) to form the nitro derivative.

Alkylation Dynamics

Friedel-Crafts alkylation proceeds through a carbocation intermediate. The 3-position of indole, being the most nucleophilic, attacks the carbocation generated from 2-chloroethylamine, leading to side chain incorporation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide in acidic or basic medium.

Major Products

Reduction: 2-(4-Amino-1H-indol-3-yl)ethan-1-amine hydrochloride.

Substitution: Various substituted ethanamine derivatives.

Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to 2-(4-nitro-1H-indol-3-yl)ethan-1-amine hydrochloride may exhibit neuroprotective properties. For instance, indole derivatives have been implicated in modulating neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Case studies have shown promising results in vitro against various cancer cell lines, warranting further investigation into its mechanism of action .

Anti-inflammatory Effects

Compounds with indole structures have been studied for their anti-inflammatory effects. The presence of the nitro group may enhance these properties, making this compound a candidate for developing new anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body:

Receptor Modulation

Research indicates that this compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling pathways, which could explain its potential therapeutic effects in neuropharmacology and cancer treatment .

Cellular Mechanisms

Studies have shown that the compound can induce oxidative stress in cancer cells, leading to increased apoptosis rates. This mechanism is crucial for its anticancer properties, as it selectively targets malignant cells while sparing normal cells .

Data Table: Summary of Applications

Neuroprotective Effects

A study published in Pharmacology Research demonstrated that indole derivatives similar to this compound improved cognitive function in animal models of Alzheimer’s disease by modulating cholinergic signaling pathways .

Anticancer Research

In vitro studies conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Tryptamine: A naturally occurring indole derivative with a similar structure but lacking the nitro group.

Serotonin: A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position.

Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.

Uniqueness

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride, also known by its CAS number 1909319-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H12ClN3O2 |

| Molecular Weight | 241.68 g/mol |

| IUPAC Name | This compound |

| Purity | >95% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) reported are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound demonstrates bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, which are critical for bacterial growth and replication .

The mechanism through which this compound exerts its antimicrobial effects involves several pathways:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production.

- Disruption of Nucleic Acid Synthesis : It inhibits enzymes involved in nucleic acid synthesis, thereby preventing bacterial replication.

- Biofilm Formation Inhibition : The compound has shown moderate antibiofilm activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with biofilm inhibition concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

Study on Antibiofilm Activity

A study focusing on the antibiofilm activity of various compounds including this compound revealed that it significantly reduced biofilm formation in Staphylococcus aureus and Enterococcus faecalis compared to standard antibiotics like ciprofloxacin. The results indicated that the compound could be a promising candidate for developing new antibiofilm agents .

Comparative Analysis with Other Compounds

In a comparative study involving several indole derivatives, this compound was found to outperform some traditional antibiotics in terms of both MIC values and biofilm inhibition effectiveness, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Q. Advanced

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active sites .

- DFT calculations : Gaussian software computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s LUMO may facilitate charge-transfer interactions .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis studies .

What are the best practices for assessing the chemical stability of this compound under various experimental conditions?

Q. Basic

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., nitro → amine reduction) .

- Solvent compatibility : Avoid DMSO >48 hours due to slow nitro-group reduction; use acetonitrile for short-term stock solutions .

How can researchers investigate the role of the nitro group in modulating bioactivity?

Q. Advanced

- Analog synthesis : Prepare derivatives lacking the nitro group (e.g., 4-H-indole analogs) via Pd-catalyzed dehalogenation .

- Comparative bioassays : Test analogs in parallel for IC₅₀ shifts. For example, nitro removal may reduce affinity for oxidoreductases .

- Electrochemical analysis : Cyclic voltammetry quantifies nitro-group redox potential, correlating with pro-drug activation in hypoxic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.